2,5-Diisopropylbenzoic acid
CAS No.: 57988-33-7
Cat. No.: VC21507551
Molecular Formula: C13H18O2
Molecular Weight: 206.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57988-33-7 |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28g/mol |
IUPAC Name | 2,5-di(propan-2-yl)benzoic acid |
Standard InChI | InChI=1S/C13H18O2/c1-8(2)10-5-6-11(9(3)4)12(7-10)13(14)15/h5-9H,1-4H3,(H,14,15) |
Standard InChI Key | BMTSOIOUIJOFJP-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)C(=O)O |
Introduction
Chemical Structure and Properties
2,5-Diisopropylbenzoic acid has the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol, similar to its structural isomer 2,4-diisopropylbenzoic acid . The compound features a benzoic acid core with isopropyl substituents at the ortho (position 2) and meta (position 5) positions relative to the carboxylic acid group.
Physical Properties
While specific data for 2,5-diisopropylbenzoic acid is limited in the literature, the compound likely shares properties with its isomer 2,4-diisopropylbenzoic acid, which has:
Property | Value |
---|---|
Physical State | Solid |
Density | ~1.02 g/cm³ |
Boiling Point | ~296°C at 760 mmHg |
Flash Point | ~144°C |
LogP | ~3.6 |
Polarity | Low (lipophilic) |
These values can be reasonably extrapolated based on the properties of 2,4-diisopropylbenzoic acid reported in the literature .
Structural Comparison with Isomers
2,5-Diisopropylbenzoic acid is part of a family of diisopropylbenzoic acids that includes several isomers with distinct properties.
Comparison with 2,6-Diisopropylbenzoic Acid
2,6-Diisopropylbenzoic acid, a structural isomer, has been more extensively studied and has the same molecular formula (C₁₃H₁₈O₂) and molecular weight (206.28 g/mol) . The key difference is the positioning of the isopropyl groups, which are both at ortho positions (2 and 6) relative to the carboxylic acid group in 2,6-diisopropylbenzoic acid.
This positioning difference likely impacts:
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Steric hindrance around the carboxylic group
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Reactivity in certain chemical transformations
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Crystal packing and physical properties
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Receptor binding in biological systems
The 2,6-diisopropyl substitution pattern creates significant steric hindrance around the carboxylic acid group, which may affect its reactivity compared to the 2,5-isomer .
Relation to Hydroxylated Derivatives
4-Hydroxy-2,5-diisopropyl benzoic acid is a hydroxylated derivative that has been studied as a reference standard in analytical chemistry . The addition of the hydroxyl group at position 4 significantly alters the compound's properties, including:
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Increased hydrophilicity
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Additional hydrogen bonding capability
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Modified reactivity patterns
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Different biological activity profile
Analytical Methods and Characterization
Spectroscopic Properties
Based on structural analysis of related compounds, 2,5-diisopropylbenzoic acid would likely exhibit the following spectroscopic characteristics:
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IR Spectroscopy: Strong absorption bands at:
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~1700 cm⁻¹ (C=O stretching)
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~2900-3000 cm⁻¹ (aliphatic C-H stretching)
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~3000-3300 cm⁻¹ (O-H stretching of carboxylic acid)
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NMR Spectroscopy:
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¹H NMR would show signals for the methyl groups of isopropyl substituents (~1.2-1.4 ppm)
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Methine protons of isopropyl groups (~2.8-3.3 ppm)
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Aromatic protons (~7.0-8.0 ppm)
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Carboxylic acid proton (~10-13 ppm)
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Chromatographic Analysis
Chromatographic methods such as HPLC and GC-MS are commonly used for the analysis of substituted benzoic acids . In the Iterative Regression of Corrective Baselines (IRCB) modeling procedure, various benzoic acid derivatives including diisopropylbenzoic acids have been studied to develop analytical methods for their identification and quantification .
Applications and Uses
Research Applications
2,5-Diisopropylbenzoic acid has potential applications in various research fields:
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Synthetic Intermediate: As a building block for more complex molecules
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Reference Standard: For analytical chemistry and quality control purposes
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Structure-Activity Relationship Studies: To understand the impact of substituent positioning on biological activity
Biological and Chemical Reactivity
Structure-Activity Relationships
The positioning of isopropyl groups at 2,5-positions likely influences the compound's:
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Lipophilicity: The isopropyl groups increase the compound's LogP value, enhancing membrane permeability
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Steric Effects: The 2,5-substitution pattern creates a distinct three-dimensional structure that may affect receptor binding
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Electronic Effects: The isopropyl groups can modify the electronic distribution in the aromatic ring, affecting reactivity
Comparison with Other Disubstituted Benzoic Acids
A comparative analysis of various disubstituted benzoic acids reveals distinct properties based on the substitution pattern:
Compound | Molecular Weight | LogP | Key Features |
---|---|---|---|
2,5-Diisopropylbenzoic acid | 206.28 | ~3.6 | Ortho-meta substitution |
2,6-Diisopropylbenzoic acid | 206.28 | - | Di-ortho substitution, increased steric hindrance |
2,4-Diisopropylbenzoic acid | 206.28 | 3.63 | Ortho-para substitution |
4-Hydroxy-2,5-diisopropyl benzoic acid | 222.28 | - | Additional hydroxyl group, increased polarity |
This comparison highlights how subtle changes in substitution patterns can lead to significant differences in physicochemical properties .
Analytical Applications
Reference Standards
4-Hydroxy-2,5-diisopropyl benzoic acid is used as an analytical reference standard in pharmaceutical analysis , suggesting that 2,5-diisopropylbenzoic acid may have similar applications, particularly in:
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Quality Control: Authentication and purity assessment of pharmaceutical ingredients
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Method Development: Calibration of analytical instruments
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Impurity Profiling: Identification of related substances in drug formulations
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